[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid
Description
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a pyrimidinyl group attached to a phenoxyacetic acid moiety
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H18N2O4/c1-13-19(15-6-4-3-5-7-15)20(25)21-14(2)22(13)16-8-10-17(11-9-16)26-12-18(23)24/h3-11H,12H2,1-2H3,(H,23,24) |
InChI Key |
YFEOKXMJSYSTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OCC(=O)O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2,6-dimethyl-4-oxo-5-phenylpyrimidine with appropriate reagents under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agricultural Chemistry: The compound is explored for its potential use as a herbicide or plant growth regulator.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetic acid moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The pyrimidinyl group enhances binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}PROPIONIC ACID: Similar structure with a propionic acid moiety instead of acetic acid.
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}BUTYRIC ACID: Similar structure with a butyric acid moiety.
Uniqueness
2-{4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]PHENOXY}ACETIC ACID is unique due to its specific combination of a pyrimidinyl group and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties
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